2-Amino-2-ethylbutanoic acid hcl

Description

Classification as a Non-Proteinogenic Amino Acid and its Structural Features

2-Amino-2-ethylbutanoic acid hydrochloride is classified as a non-proteinogenic α,α-disubstituted amino acid. Unlike the 22 proteinogenic amino acids that are the fundamental building blocks of proteins, this compound is not naturally encoded in the genetic code of organisms.

Its structure is characterized by the presence of two ethyl groups attached to the α-carbon, the same carbon atom that bears the amino and carboxylic acid functional groups. This disubstitution at the α-carbon imparts significant steric hindrance and conformational rigidity compared to its naturally occurring counterparts. The hydrochloride salt form enhances its stability and solubility in aqueous solutions, making it amenable to a variety of experimental conditions.

Table 1: Physicochemical Properties of 2-Amino-2-ethylbutanoic Acid and its Hydrochloride Salt

| Property | 2-Amino-2-ethylbutanoic Acid | 2-Amino-2-ethylbutanoic Acid Hydrochloride |

| Molecular Formula | C₆H₁₃NO₂ | C₆H₁₄ClNO₂ |

| Molecular Weight | 131.17 g/mol chemsynthesis.com | 167.63 g/mol sapphirebioscience.com |

| CAS Number | 2566-29-2 chemsynthesis.com | 92398-53-3 sapphirebioscience.com |

| Canonical SMILES | CCC(CC)(C(=O)O)N | CCC(CC)(C(=O)O)N.Cl labshake.com |

| Appearance | Solid | Solid |

| Purity | Typically ≥98% | Typically ≥98% |

This table is interactive. Click on the headers to sort.

Historical Context and Emerging Research Trajectories

While the synthesis of α,α-disubstituted amino acids has been a subject of chemical research for a considerable time, the specific exploration of 2-Amino-2-ethylbutanoic acid and its hydrochloride salt is a more recent development. Initially, its study was largely confined to fundamental organic synthesis and the exploration of the properties of non-natural amino acids.

However, the trajectory of research is now shifting towards its application as a specialized building block in medicinal chemistry and peptide design. Scientists are increasingly recognizing the potential of its unique structural properties to create novel therapeutic agents and research tools. The current focus lies in leveraging its conformational constraints to design peptides with enhanced stability, receptor selectivity, and biological activity.

Scope and Significance of Current Research on 2-Amino-2-ethylbutanoic Acid Hydrochloride

The significance of current research on 2-Amino-2-ethylbutanoic acid hydrochloride stems from its potential to address some of the inherent limitations of natural peptides as therapeutic agents, such as their rapid degradation by proteases and their conformational flexibility, which can lead to non-specific binding. google.com

The incorporation of this non-proteinogenic amino acid into peptide sequences can induce specific secondary structures, such as β-turns and helices, thereby creating conformationally constrained peptides. google.com This structural rigidity is crucial for enhancing the binding affinity and selectivity of the peptide for its target receptor. Furthermore, the unnatural structure of 2-Amino-2-ethylbutanoic acid can confer resistance to enzymatic degradation, prolonging the peptide's half-life in biological systems.

Current research is actively exploring the use of 2-Amino-2-ethylbutanoic acid hydrochloride in the development of peptidomimetics, which are molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. These investigations hold promise for the development of new drugs for a range of diseases. The compound is primarily intended for research use only and is not for human or veterinary use. sapphirebioscience.com

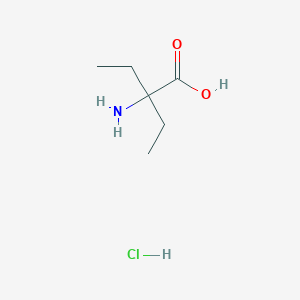

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-2-ethylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-6(7,4-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEEPAFAJGSCBOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92398-53-3 | |

| Record name | 2-amino-2-ethylbutanoic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Amino 2 Ethylbutanoic Acid and Its Derivatives

Classical Organic Synthetic Routes to 2-Amino-2-ethylbutanoic Acid

Classical approaches to the synthesis of 2-Amino-2-ethylbutanoic acid often involve the construction of the carbon skeleton followed by the introduction of the amino group. These methods, while foundational, typically result in racemic products.

Esterification Reactions and Amine Precursor Derivatization

A common strategy commences with 2-ethylbutanoic acid, a readily available starting material. The synthesis of 2-ethylbutanoic acid itself can be achieved through various means, including the reaction of propionaldehyde (B47417) with an ethyl magnesium halide to form 3-pentanol, which is then halogenated and carboxylated. google.com

The carboxylic acid is first converted to a more reactive derivative, such as an ester or an acyl chloride, to facilitate subsequent reactions. chemguide.co.ukorganic-chemistry.org Esterification of 2-ethylbutanoic acid can be achieved by reacting it with an alcohol in the presence of an acid catalyst. chemguide.co.ukchemguide.co.uk The resulting ester can then be subjected to α-bromination followed by amination to introduce the amino group.

Alternatively, the derivatization of an amine precursor can be employed. For instance, a suitable ketone can undergo the Strecker synthesis, where treatment with an amine and a cyanide source, followed by hydrolysis, yields the desired α-amino acid.

| Starting Material | Reagents | Intermediate | Product | Reference |

| 2-Ethylbutanoic acid | SOCl₂ | 2-Ethylbutyryl chloride | - | sigmaaldrich.com |

| 2-Ethylbutanoic acid | Alcohol, H⁺ | 2-Ethylbutanoate ester | - | chemguide.co.ukchemguide.co.uk |

| Diethyl ketone | NH₄Cl, KCN | α-Aminonitrile | 2-Amino-2-ethylbutanoic acid | General Strecker Synthesis |

Conversion of Related Carboxylic Acid Derivatives

The conversion of related carboxylic acid derivatives provides another pathway to 2-Amino-2-ethylbutanoic acid. A key intermediate in this approach is 2-ethylbutyryl chloride, which can be synthesized from 2-ethylbutanoic acid by reaction with thionyl chloride. sigmaaldrich.comnih.gov This acyl chloride is a versatile precursor for various transformations.

One established method is the Hell-Volhard-Zelinsky reaction, where the α-carbon of the carboxylic acid is halogenated. The resulting α-halo acid can then be displaced by an amino group source, such as ammonia (B1221849), to yield the final amino acid. Another approach involves the Curtius or Hofmann rearrangement of a carboxylic acid derivative, such as an acyl azide (B81097) or an amide, respectively. These rearrangements lead to the formation of an isocyanate, which can be hydrolyzed to the corresponding amine.

| Precursor | Reaction Type | Key Intermediate | Product | Reference |

| 2-Ethylbutanoic acid | Hell-Volhard-Zelinsky | α-Bromo-2-ethylbutanoic acid | 2-Amino-2-ethylbutanoic acid | General Method |

| 2-Ethylbutyryl chloride | Curtius Rearrangement | 1-Isocyanato-1-ethylpropane | 2-Amino-2-ethylbutanoic acid | General Method |

| 2-Ethylbutanamide | Hofmann Rearrangement | Isocyanate intermediate | 2-Amino-2-ethylbutanoic acid | General Method |

Stereoselective and Asymmetric Synthesis of Chiral 2-Amino-2-ethylbutanoic Acid Analogs

The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure α,α-disubstituted amino acids, which are of significant interest in medicinal chemistry and materials science.

Utilization of Chiral Auxiliaries in Enantioselective Pathways

Chiral auxiliaries are powerful tools for controlling the stereochemical outcome of a reaction. wikipedia.orgnih.gov These are chiral molecules that are temporarily attached to the substrate, direct the stereoselective formation of a new stereocenter, and are subsequently removed.

A prominent example is the use of Evans oxazolidinone auxiliaries. researchgate.net The N-acylated oxazolidinone can be deprotonated to form a chiral enolate, which then reacts with an electrophile. The stereochemical course of the reaction is dictated by the chiral auxiliary. For the synthesis of 2-Amino-2-ethylbutanoic acid analogs, an N-acyl oxazolidinone derived from a suitable carboxylic acid can be alkylated.

Another effective method involves the use of chiral Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral ligand. mdpi.comnih.gov The metal complex serves as a chiral template, and alkylation of the glycine moiety proceeds with high diastereoselectivity. Subsequent hydrolysis removes the chiral auxiliary and the metal, affording the enantiomerically enriched amino acid.

| Chiral Auxiliary | Key Reaction | Diastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.) | Reference |

| Evans Oxazolidinone | Asymmetric Alkylation | High d.e. generally observed | researchgate.net |

| Ni(II) Complex of Glycine Schiff Base | Asymmetric Alkylation | Up to 98% e.e. for related systems | nih.gov |

| (R)-BINOL | Asymmetric Alkylation | Moderate e.e. (up to 64%) for related systems | wikipedia.org |

Diastereoselective Approaches

Diastereoselective synthesis aims to control the formation of one diastereomer over another. In the context of 2-Amino-2-ethylbutanoic acid analogs, this can be achieved by introducing a second chiral center into the molecule and utilizing its stereochemical influence on the formation of the α-carbon stereocenter.

For instance, the synthesis of allo-gibberic acid-based 1,3-aminoalcohol regioisomers has been achieved through a stereoselective route. nih.gov While not directly synthesizing 2-Amino-2-ethylbutanoic acid, this work demonstrates the principles of diastereoselective synthesis that can be applied to related systems. The stereochemistry of the starting material, gibberellic acid, dictates the stereochemical outcome of the subsequent reactions.

In the synthesis of aminophosphonates, which are structural analogs of amino acids, stereoselective ring-opening of chiral aziridines has been employed to generate new stereocenters with high control. mdpi.com This strategy could potentially be adapted for the synthesis of chiral 2-Amino-2-ethylbutanoic acid analogs.

Abiotic and Prebiotic Synthesis Pathways of 2-Amino-2-ethylbutanoic Acid Analogs

The study of the origin of life includes investigating the non-biological synthesis of organic molecules, such as amino acids, under conditions believed to have existed on the early Earth or in extraterrestrial environments. wikipedia.org

The analysis of meteorites has revealed the presence of a variety of amino acids, including branched-chain amino acids, with some exhibiting an enantiomeric excess. mdpi.comnih.gov This suggests that abiotic synthetic pathways can lead to the formation of these molecules. The most widely accepted mechanism for the formation of α-amino acids in meteorites is the Strecker synthesis, which involves the reaction of aldehydes or ketones with ammonia and cyanide in an aqueous environment. mdpi.comresearchgate.net The precursors for branched-chain amino acids like isovaline (B112821) have been identified in meteorites, and their formation via the Strecker pathway is considered plausible. mdpi.com

Laboratory experiments simulating prebiotic conditions, such as the Miller-Urey experiment, have demonstrated the formation of various amino acids, including branched-chain ones, from simple inorganic precursors. nih.gov Electric discharge in a mixture of methane, nitrogen, and water has been shown to produce a range of amino acids. nih.gov While 2-Amino-2-ethylbutanoic acid itself has not been explicitly identified in these experiments, the formation of its structural isomers and other branched-chain amino acids suggests that its abiotic synthesis is conceivable.

The synthesis of peptides from simple molecules like carbon monoxide and ammonia, potentially bypassing the formation of free amino acids, is also an area of active research in prebiotic chemistry. researchgate.netyoutube.com

| Prebiotic Environment | Proposed Mechanism | Potential Products | Reference |

| Meteorite Parent Bodies | Strecker Synthesis | Branched-chain α-amino acids | mdpi.comresearchgate.net |

| Early Earth Atmosphere | Electric Discharge | Glycine, Alanine, Valine, etc. | nih.gov |

| Hydrothermal Vents | Reductive Amination of α-keto acids | α-Amino acids | mdpi.com |

Advanced Spectroscopic and Analytical Characterization of 2 Amino 2 Ethylbutanoic Acid Hydrochloride

High-Resolution Mass Spectrometry and Chromatographic Techniques

High-resolution mass spectrometry and chromatography are indispensable tools for the detection, identification, and quantification of 2-amino-2-ethylbutanoic acid hydrochloride. These techniques offer high sensitivity, specificity, and the ability to analyze complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Identification

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. uah.edu For non-volatile amino acids like 2-amino-2-ethylbutanoic acid, derivatization is a necessary step to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.comnih.gov Common derivatization reagents include alkyl chloroformates and silylating agents like MTBSTFA. mdpi.comnih.govnist.gov

The derivatized 2-amino-2-ethylbutanoic acid is then introduced into the GC system, where it is separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the compound. mdpi.comnist.gov GC-MS offers high sensitivity and is a reliable method for the qualitative and quantitative analysis of amino acids in various matrices. nist.govnih.gov

Table 1: GC-MS Parameters for Amino Acid Analysis

| Parameter | Value |

| Injector Temperature | 280 °C |

| Carrier Gas | Helium |

| Flow Rate | 1 mL/min |

| Mass Scan Range | 50-400 m/z |

| Ionization Energy | 70 eV |

This data is based on typical GC-MS conditions for amino acid analysis and may be adjusted based on the specific instrumentation and derivatization method used. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS, UPLC-FD/ToF-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a highly specific and sensitive alternative for amino acid analysis that overcomes some of the limitations of GC-MS, particularly the need for derivatization in many cases. nih.gov Ultra-performance liquid chromatography (UPLC) coupled with fluorescence detection (FD) and time-of-flight mass spectrometry (ToF-MS) provides a powerful platform for analyzing complex mixtures.

In this setup, the UPLC system separates the components of a mixture with high resolution and speed. The separated analytes can be detected by a fluorescence detector (if they are fluorescent or derivatized with a fluorescent tag) and then introduced into the ToF-MS. The ToF-MS measures the exact mass of the ions, allowing for the determination of the elemental composition and identification of the compound with high accuracy. This technique is particularly useful for analyzing amino acids in complex biological samples. nih.gov

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Many amino acids, including 2-amino-2-ethylbutanoic acid, are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. Determining the enantiomeric excess (the percentage of one enantiomer in a mixture) is often critical, especially in the pharmaceutical industry. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose. google.comresearchgate.net

Chiral HPLC involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Alternatively, a chiral derivatizing agent can be used to convert the enantiomers into diastereomers, which can then be separated on a standard achiral HPLC column. google.comresearchgate.netasianpubs.org The separated enantiomers are then detected, typically by a UV detector, and the area under each peak is used to calculate the enantiomeric excess. researchgate.netasianpubs.org

Table 2: Example of HPLC Conditions for Chiral Separation of Amino Acids

| Parameter | Condition |

| Column | Chiralpak AD-H |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

These conditions are illustrative and would require optimization for the specific separation of 2-amino-2-ethylbutanoic acid enantiomers. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of molecules. rsc.org Both ¹H NMR and ¹³C NMR are employed to provide information about the carbon-hydrogen framework of 2-amino-2-ethylbutanoic acid.

¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity. The chemical shift, splitting pattern (multiplicity), and integration of the signals are all used to piece together the structure.

¹³C NMR provides information about the different types of carbon atoms in the molecule. rsc.org The chemical shift of each carbon signal indicates its chemical environment.

By analyzing the data from both ¹H and ¹³C NMR experiments, the precise structure of 2-amino-2-ethylbutanoic acid can be confirmed.

Emerging Technologies for Single-Molecule Detection and Characterization

The field of analytical chemistry is continually advancing, with new technologies emerging for the detection and characterization of molecules at the single-molecule level. These techniques offer the potential for unprecedented sensitivity and detail in the analysis of amino acids.

One promising approach is recognition tunneling , where a single molecule is trapped between two electrodes. The resulting electron tunneling current creates a unique electronic "fingerprint" that can be used to identify the molecule. This technique has shown the ability to discriminate between different amino acids, including enantiomers and isobaric isomers, without the need for chemical labeling. nih.gov

Another area of development is nanopore-based sequencing . This technology involves threading a molecule, such as a protein, through a nanometer-sized pore. As the molecule passes through, it causes characteristic changes in the ionic current, which can be used to identify the individual amino acids. youtube.comnih.gov While still in development for routine protein sequencing, these single-molecule techniques hold great promise for the future of amino acid analysis, potentially enabling the study of rare protein variants and providing new insights into biological processes. nih.govyoutube.com

Biochemical and Astrobiological Investigations of 2 Amino 2 Ethylbutanoic Acid

Non-Proteinogenic Amino Acid Roles in Biological Systems

While not incorporated into proteins during ribosomal translation, non-proteinogenic amino acids (NPAAs) can play diverse and vital roles in living organisms. cultivatorphytolab.comnih.gov These roles can include acting as metabolic intermediates, signaling molecules, or components of secondary metabolites like antibiotics. wikipedia.org NPAAs are often synthesized through unique biosynthetic pathways and can be crucial for an organism's defense, communication, or survival under specific environmental conditions. cultivatorphytolab.comresearchgate.net

The direct involvement of 2-Amino-2-ethylbutanoic acid in primary metabolic pathways of common organisms is not well-established. In nature, it is found in some fungi as a precursor to peptides with antibiotic properties. wikipedia.org Many NPAAs serve as intermediates in the biosynthesis or catabolism of other compounds. wikipedia.org For example, ornithine and citrulline are key intermediates in the urea cycle, a central part of amino acid breakdown. wikipedia.orgcultivatorphytolab.com While specific pathways involving 2-Amino-2-ethylbutanoic acid are not extensively documented, its structural similarity to other amino acids suggests potential interactions with metabolic enzymes.

Research has shown that 2-Amino-2-ethylbutanoic acid exhibits specific bioactive properties. Due to its structural similarity to the inhibitory neurotransmitters GABA and glycine (B1666218), it has been investigated for its effects on the nervous system. wikipedia.orgnih.gov Studies in mice have demonstrated that isovaline (B112821) can act as an analgesic, reducing pain responses. wikipedia.orgnih.gov This effect is believed to occur through the activation of peripheral GABA-B receptors. wikipedia.org Notably, isovaline does not cross the blood-brain barrier, limiting its action to the peripheral nervous system. wikipedia.org

Extraterrestrial Occurrence and Astrobiological Implications

Perhaps the most significant area of research for 2-Amino-2-ethylbutanoic acid is its presence in extraterrestrial materials. Its discovery in meteorites has profound implications for understanding the origin of life's building blocks and the emergence of homochirality—the uniform "handedness" of biological molecules. wikipedia.orgastrobiology.com

2-Amino-2-ethylbutanoic acid is a rare amino acid on Earth but is found in relative abundance in carbonaceous chondrite meteorites, such as the Murchison meteorite which fell in Australia in 1969. nasa.govwikipedia.org Detailed analyses of various meteorites have consistently identified isovaline, often as one of the most abundant non-protein amino acids. nasa.govpnas.org Its presence in these ancient remnants from the early solar system provides strong evidence for the extraterrestrial origin of complex organic molecules. nasa.govwikipedia.org

Abundance of Key Amino Acids in Selected Carbonaceous Chondrites

Comparison of the concentrations (in parts per billion, ppb) of β-alanine, Glycine, α-aminoisobutyric acid (AIB), and 2-Amino-2-ethylbutanoic acid (Isovaline) in the Orgueil (CI) and Murchison (CM) meteorites. Data highlights the distinct amino acid profiles of different meteorite types.

| Amino Acid | Orgueil (CI) Concentration (ppb) | Murchison (CM) Concentration (ppb) |

|---|---|---|

| β-alanine | 2052 | ~500 |

| Glycine | 707 | Not specified |

| α-aminoisobutyric acid (AIB) | <200 | ~2000-3400 |

| Isovaline | <200 | ~2000-3400 |

Data sourced from Ehrenfreund et al. (2001). pnas.org

The presence of amino acids in meteorites supports theories of abiogenesis, which propose that life arises from non-living matter through natural processes. wikipedia.org The formation of these molecules is believed to occur abiotically (without biological influence) in extraterrestrial environments. nih.gov One plausible mechanism is the Strecker synthesis, where aldehydes or ketones react with ammonia (B1221849) and cyanide in aqueous conditions—such as those present on meteorite parent bodies—to form amino acids. nih.govpnas.org The delivery of these prebiotic molecules to early Earth by meteorites and comets could have provided a crucial inventory of organic compounds necessary for the origin of life. pnas.orgnasa.govbiology-pages.info

A key feature of terrestrial life is homochirality; for instance, proteins are built exclusively from left-handed (L) amino acids. The origin of this bias is a major question in science. geologyscience.ru 2-Amino-2-ethylbutanoic acid has been central to this investigation because it is found in meteorites with a significant excess of the L-enantiomer (the left-handed version). nih.govpnas.org Unlike many other amino acids, isovaline's structure prevents it from easily racemizing (converting between L and D forms) over long periods. nasa.govastrobiology.com

Studies on the Murchison meteorite have reported L-isovaline excesses of up to 18.5%. nih.govpnas.org This extraterrestrial L-enantiomeric excess suggests that a bias toward left-handed amino acids existed in the solar system before life began on Earth. nasa.gov The leading hypothesis for this initial asymmetry is the influence of circularly polarized light from neutron stars or supernovae on the molecular clouds where the solar system formed. geologyscience.ru Subsequent amplification of this small initial imbalance is thought to have occurred during periods of aqueous alteration on the meteorite parent bodies. nih.govpnas.orgnasa.gov

Reported L-enantiomeric Excess (lee) of Isovaline in Various Meteorites

This table shows the percentage of L-enantiomeric excess for isovaline found in different carbonaceous chondrites, demonstrating the prevalence of this chiral asymmetry in extraterrestrial samples.

| Meteorite | Type | Maximum L-excess (%) | Reference |

|---|---|---|---|

| Murchison | CM2 | 18.5% | nih.govpnas.org |

| Orgueil | CI1 | 15.2% | nih.govpnas.orgmdpi.com |

| Murray | CM2 | Up to 15.2% | geologyscience.ru |

| GRA 95229 | CR2 | 3% | pnas.org |

| LEW 90500 | CM2 | 3.3% | mdpi.com |

The consistent finding of L-isovaline excesses across a variety of meteorites strongly supports the theory that the building blocks of life, with a predefined chiral bias, were delivered to Earth from space. astrobiology.comscientistlive.com

Natural Occurrence and Biosynthesis in Terrestrial Organisms

2-Amino-2-ethylbutanoic acid, also known as isovaline, is a non-proteinogenic amino acid, meaning it is not one of the 20 common amino acids encoded by the universal genetic code for protein synthesis. While it is notably abundant in extraterrestrial sources such as carbonaceous chondrite meteorites, its presence in terrestrial organisms is comparatively rare. However, research has confirmed its natural occurrence and elucidated a biosynthetic pathway in certain terrestrial fungi.

Most non-proteinogenic amino acids found in nature are identified within fungi, where they often function as components of toxins, antibiotics, or defense chemicals. nih.gov In some cases, these unusual amino acids are produced due to the broad substrate specificity of enzymes involved in the synthesis of common branched-chain amino acids. nih.gov

Table 1: Documented Natural Occurrence of 2-Amino-2-ethylbutanoic Acid in Terrestrial Organisms

| Kingdom | Species | Role/Context |

|---|---|---|

| Fungi | Tolypocladium inflatum | Component of efrapeptin G |

Detailed research has identified a specific biosynthetic pathway for L-isovaline in the fungus Tolypocladium inflatum. wikipedia.org This organism is known for producing various biologically active secondary metabolites. The synthesis of 2-Amino-2-ethylbutanoic acid in this fungus originates from the proteinogenic amino acid L-isoleucine.

The biosynthetic pathway involves a series of enzymatic reactions catalyzed by homologs of enzymes TqaL, TqaF, and TqaM. The process is initiated by an α-ketoglutarate-dependent oxygenase, TqaL, which facilitates an oxidative rearrangement of L-isoleucine. This key step can proceed via either aziridination or β-hydroxylation of the precursor molecule. Subsequent steps of ring-opening hydrolysis and oxidative decarboxylation are carried out by TqaF and TqaM, respectively, to yield the final product. This pathway is also involved in the biosynthesis of efrapeptin G, a peptide that incorporates L-isovaline.

**Table 2: Biosynthesis of L-2-Amino-2-ethylbutanoic Acid in *Tolypocladium inflatum***

| Step | Precursor/Intermediate | Enzyme(s) | Process | Product |

|---|---|---|---|---|

| 1 | L-Isoleucine | TqaL | Oxidative rearrangement (Aziridination/β-hydroxylation) | Aziridine or β-hydroxy intermediate |

| 2 | Aziridine intermediate | TqaF | Ring-opening hydrolysis | Ring-opened intermediate |

| 3 | Ring-opened intermediate | TqaM | Oxidative decarboxylation | L-2-Amino-2-ethylbutanoic acid |

This discovery provides a clear biochemical basis for the production of 2-Amino-2-ethylbutanoic acid in a terrestrial organism, distinguishing it from the abiotic formation pathways, such as the Strecker synthesis, hypothesized for its presence in meteorites.

Computational Chemistry and Molecular Modeling Studies of 2 Amino 2 Ethylbutanoic Acid Hydrochloride

Quantum Chemical Calculations and Property Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. longdom.org Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation, providing a detailed picture of electron distribution and molecular orbitals. nih.gov For 2-Amino-2-ethylbutanoic acid hydrochloride, these calculations can elucidate properties such as charge distribution, dipole moment, and the energies of frontier molecular orbitals. Such parameters are crucial for predicting the molecule's stability, reactivity, and interaction with its environment. longdom.org

Table 1: Illustrative Quantum Chemical Properties of Structurally Related α-Amino Acids This table presents data for analogous compounds to illustrate the types of properties calculated. Data is not for 2-Amino-2-ethylbutanoic acid hydrochloride.

| Property | α-Aminobutyric acid (AABA) | α-Aminoisobutyric acid (AAIBA) |

| Dipole Moment (Debye) | 2.4 | 2.1 |

| Ionization Potential (eV) | 9.8 | 9.7 |

| Electron Affinity (eV) | -0.6 | -0.7 |

| Electronegativity (eV) | 4.6 | 4.5 |

| Hardness (eV) | 5.2 | 5.2 |

Source: Adapted from a quantum chemical study of small branched-chain amino acids. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. nih.gov

For 2-Amino-2-ethylbutanoic acid hydrochloride, the HOMO-LUMO gap analysis would predict its kinetic stability and its potential to participate in charge-transfer interactions. While specific values for this compound are not published, analysis of similar branched-chain amino acids shows that α-amino acids generally possess a significant HOMO-LUMO gap, contributing to their stability. nih.gov

Table 2: Illustrative HOMO-LUMO Gap Data for Analogous Amino Acids This table presents data for analogous compounds to illustrate the concept. Data is not for 2-Amino-2-ethylbutanoic acid hydrochloride.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| α-Aminobutyric acid (AABA) | -9.8 | -0.6 | 9.2 |

| α-Aminoisobutyric acid (AAIBA) | -9.7 | -0.7 | 9.0 |

Source: Adapted from a quantum chemical study of small branched-chain amino acids. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the exploration of their conformational landscape and interactions over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can model the behavior of 2-Amino-2-ethylbutanoic acid hydrochloride in different environments, such as in aqueous solution. diva-portal.org These simulations are invaluable for understanding how the molecule flexes, rotates, and interacts with surrounding solvent molecules. rsc.org

Table 3: Illustrative Conformational Properties from Molecular Dynamics Simulations This table presents hypothetical data to illustrate the outputs of a conformational analysis. Data is not based on published research for 2-Amino-2-ethylbutanoic acid hydrochloride.

| Dihedral Angle | Most Probable Value (degrees) | Energy Barrier to Rotation (kcal/mol) |

| N-Cα-C-O | 175 | 5.2 |

| Cα-C-N-H | -60 | 3.8 |

| C-Cα-C(ethyl)-C(ethyl) | 60 | 4.5 |

Ligand-Receptor Interaction Modeling and Rational Design Approaches

In the realm of drug discovery, understanding how a ligand interacts with its biological target is paramount. nih.gov Ligand-receptor interaction modeling, often employing techniques like molecular docking, predicts the preferred binding orientation and affinity of a molecule to a receptor's binding site. researchgate.net For a non-proteinogenic amino acid like 2-Amino-2-ethylbutanoic acid, these models can explore its potential as a building block for novel therapeutic agents. nih.gov

Table 4: Illustrative Docking Scores in a Hypothetical Receptor Binding Site This table presents hypothetical data to illustrate the application in ligand-receptor modeling. Data is not based on published research for 2-Amino-2-ethylbutanoic acid hydrochloride.

| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Peptide with Glycine (B1666218) | -6.5 | TYR-88, LYS-102 |

| Peptide with 2-Amino-2-ethylbutanoic acid | -7.8 | TYR-88, LYS-102, PHE-120 (hydrophobic contact) |

Future Research Directions and Unexplored Avenues for 2 Amino 2 Ethylbutanoic Acid Hydrochloride

Novel Synthetic Methodologies and Process Optimization

The synthesis of α,α-disubstituted amino acids like 2-Amino-2-ethylbutanoic acid presents inherent challenges due to the steric crowding around the α-carbon. nih.gov Current research is focused on overcoming these hurdles to develop more efficient and scalable synthetic routes.

Future investigations are likely to explore emerging strategies that have shown promise for this class of compounds. These include:

Synergistic Enantioselective Catalysis: This approach utilizes multiple catalysts that work in concert to control the three-dimensional arrangement of atoms, a critical aspect for producing specific isomers of the molecule. nih.gov The development of dual-catalyst systems, such as those combining copper and iridium, has shown potential for the stereodivergent synthesis of non-proteinogenic amino acids. acs.org

Visible-Light-Mediated Photocatalysis: This technique harnesses the energy of visible light to drive chemical reactions, offering a greener and more efficient alternative to traditional heating methods. nih.gov

Metal-Free Methodologies: The development of synthetic routes that avoid the use of metal catalysts is a significant goal, as it can reduce costs and environmental impact. nih.gov

Carbon Dioxide (CO2) Fixation: Researchers are exploring methods to incorporate CO2 as a C1 building block in the synthesis of these amino acids, which would represent a significant step towards sustainable chemical manufacturing. nih.gov

One established method for producing α,α-disubstituted amino acids is the Strecker synthesis, which involves the reaction of a ketone, ammonia (B1221849), and hydrogen cyanide. While effective, this method often requires harsh conditions. nih.gov Another approach involves the alkylation of a glycine (B1666218) Schiff base complexed with a metal ion like Ni(II), which allows for the introduction of alkyl groups in a controlled manner. researchgate.net Process optimization will likely focus on improving the efficiency and environmental footprint of these and other synthetic pathways.

Advanced Characterization Techniques and Data Interpretation

A deeper understanding of the structure and properties of 2-Amino-2-ethylbutanoic acid hydrochloride will be crucial for its future applications. Advanced analytical techniques are being employed to provide detailed insights into its molecular conformation and behavior.

Spectroscopic and Computational Analysis of α,α-Dialkylated α-Amino Acids

| Analytical Technique | Information Gained | Relevance to 2-Amino-2-ethylbutanoic Acid HCl |

| Microwave Spectroscopy | Provides precise information about the rotational constants and, consequently, the gas-phase structure of molecules. | Can be used to determine the exact bond lengths and angles of different conformers of 2-Amino-2-ethylbutanoic acid. rsc.org |

| Double Hybrid Functionals and Wave-Function Methods (Computational) | Enable accurate calculation of thermochemical and spectroscopic properties of molecules. | Can predict the stability and spectroscopic signatures of various conformers, aiding in the interpretation of experimental data. rsc.org |

| Mass Spectrometry (GC-MS, MS-MS) | Determines the mass-to-charge ratio of ions, allowing for identification and structural elucidation. | Can be used to confirm the molecular weight and fragmentation patterns of 2-Amino-2-ethylbutanoic acid and its derivatives. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical environment of atoms within a molecule. | Can be used to confirm the structure of synthesized 2-Amino-2-ethylbutanoic acid and study its conformational dynamics in solution. chemicalbook.com |

A new parameter-free composite scheme has been developed for the accurate computation of the properties of biomolecule building blocks, including α,α-dialkylated α-amino acids. rsc.org This method, which combines modern double hybrid functionals and wave-function methods, allows for the study of multiple low-energy structures of these molecules. rsc.org The calculated features of the most stable conformers show excellent agreement with experimental data from microwave spectroscopy. rsc.org Such integrated experimental and computational approaches will be vital for a comprehensive understanding of 2-Amino-2-ethylbutanoic acid hydrochloride.

Expanded Applications in Interdisciplinary Scientific Fields

The unique properties of 2-Amino-2-ethylbutanoic acid hydrochloride make it a promising candidate for a range of applications across different scientific disciplines.

Peptide Science: The incorporation of α,α-disubstituted amino acids into peptides can significantly alter their secondary structure. nih.gov For instance, peptides composed of chiral α-ethylated α,α-disubstituted amino acids tend to adopt a fully extended C5-conformation. nih.gov This ability to control peptide conformation is of great interest for the design of novel biomaterials and therapeutic peptides with enhanced stability and specific biological activities.

Drug Discovery: The introduction of fluorine atoms into amino acids is a strategy used to increase the metabolic stability of drug molecules. researchgate.net Future research could explore the synthesis and properties of fluorinated derivatives of 2-Amino-2-ethylbutanoic acid for potential use in medicinal chemistry.

Materials Science: The self-assembly of peptides containing α,α-disubstituted amino acids could lead to the development of new nanomaterials with tailored properties. The predictable conformations induced by these amino acids could be exploited to create well-defined nanostructures.

Deeper Understanding of its Role in Biological and Astrochemical Evolution

Non-proteinogenic amino acids, including 2-Amino-2-ethylbutanoic acid, are of significant interest in the study of the origins of life. wikipedia.org They are found in meteorites and have been synthesized in prebiotic chemistry experiments, suggesting they were present on the early Earth. wikipedia.orgnih.govresearchgate.net

The Murchison meteorite, for example, contains a complex mixture of amino acids, including a variety of non-proteinogenic ones. researchgate.net The presence of 2-Amino-2-ethylbutanoic acid in such extraterrestrial samples suggests that the chemical processes leading to its formation can occur in abiotic environments. researchgate.net This has led to the hypothesis that the delivery of such amino acids to the early Earth by meteorites and interplanetary dust particles could have played a role in the origin of life. nih.govresearchgate.net

Future research in this area will likely focus on:

Prebiotic Synthesis Pathways: Investigating the plausible chemical reactions that could have led to the formation of 2-Amino-2-ethylbutanoic acid and other non-proteinogenic amino acids under conditions mimicking the prebiotic Earth. nih.govnih.gov

Role in Early Peptides: Exploring how the incorporation of these amino acids into early peptides might have influenced their stability, catalytic activity, and ability to interact with other molecules like RNA. nih.gov

Kinetic Resolution and Homochirality: Studying how enantioenriched populations of amino acids, a hallmark of biological systems, could have emerged from racemic mixtures under prebiotic conditions. pnas.org

The study of 2-Amino-2-ethylbutanoic acid hydrochloride and other non-proteinogenic amino acids is crucial for understanding the chemical roots of biological evolution and the transition from a prebiotic chemical world to the first living organisms. nih.gov

Q & A

Basic: What synthetic methodologies are validated for producing 2-amino-2-ethylbutanoic acid HCl, and how is structural purity confirmed?

Answer:

The hydrochloride salt is typically synthesized via acid-catalyzed hydrolysis of α-aminonitriles or modified Strecker synthesis using 2-ethylbutyraldehyde, ammonium chloride, and potassium cyanide, followed by HCl neutralization . Structural integrity is confirmed through:

- NMR spectroscopy (¹H/¹³C) to verify backbone structure and substitution patterns.

- Mass spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ at m/z 168.64).

- X-ray crystallography for absolute configuration determination, critical for chiral centers .

Advanced: How can enantiomeric excess (ee) be maximized during synthesis, and what resolution techniques apply?

Answer:

To ensure high enantiomeric purity:

- Use chiral auxiliaries (e.g., (S)-proline derivatives) in asymmetric synthesis .

- Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases (e.g., methanol:acetonitrile 90:10) for separation .

- Circular dichroism (CD) spectroscopy validates ee by comparing optical rotation against pure enantiomer standards .

Basic: What are the critical physicochemical properties under standard lab conditions?

Answer:

Key properties include:

- Solubility : Highly soluble in water (>200 mg/mL) and polar aprotic solvents (DMSO, DMF) due to zwitterionic HCl salt formation .

- Melting point : ~210–215°C (dec.), determined via differential scanning calorimetry (DSC) .

- Hygroscopicity : Requires storage in desiccators (silica gel) to prevent hydrolysis .

Advanced: What protocols assess stability under physiological pH and temperature?

Answer:

- Accelerated stability studies : Incubate at pH 1–9 (37°C, 72 hrs) and analyze degradation via HPLC-UV (C18 column, 0.1% TFA in H₂O:MeOH gradient).

- Thermogravimetric analysis (TGA) evaluates thermal decomposition thresholds (typical onset >180°C) .

- Mass balance studies quantify hydrolytic byproducts (e.g., free amino acid) under acidic/basic conditions .

Basic: How does the HCl salt affect crystallization vs. the free base?

Answer:

The HCl salt:

- Enhances aqueous solubility via ionic interactions, critical for biological assays.

- Forms monoclinic crystals (P2₁ space group) with distinct hydrogen-bonding networks, confirmed by single-crystal XRD .

- Requires anti-solvent crystallization (e.g., adding ethanol to aqueous solution) for high-purity recovery .

Advanced: What in vitro models evaluate neuropharmacological activity?

Answer:

- Glutamate receptor assays : Measure competitive inhibition at NMDA/AMPA receptors using HEK293 cells transfected with GluN1/GluA2 subunits .

- Primary neuron cultures : Assess neuroprotection against glutamate-induced excitotoxicity (LDH release assay) .

- Control design : Include D-serine (positive NMDA modulator) and CNQX (AMPA antagonist) to validate specificity .

Basic: Which analytical methods quantify the compound in biological matrices?

Answer:

- LC-MS/MS : Use a C18 column with 0.1% formic acid in H₂O:acetonitrile (95:5 → 5:95 over 10 min). MRM transitions: m/z 168.64 → 122.1 (quantifier) .

- Derivatization-GC/MS : Treat with ethyl chloroformate to improve volatility .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

- Batch variability analysis : Compare purity (HPLC ≥98%) and counterion content (ion chromatography) across studies .

- Assay standardization : Replicate experiments under uniform conditions (e.g., 37°C, 5% CO₂, pH 7.4).

- Meta-analysis : Pool data from >5 independent studies to identify outliers using Cochrane’s Q-test .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.